molecular formula C24H23N3O3 B2655893 N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 920388-55-2

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2655893
CAS No.: 920388-55-2
M. Wt: 401.466
InChI Key: ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic oxalamide derivative intended for research and further manufacturing use. Oxalamide functional groups are of significant interest in medicinal chemistry, as they are frequently employed as linkers in the design of bioactive molecules and hybrid compounds . The structure of this compound, which incorporates a 4-carbamoylphenyl group and a 3,3-diphenylpropyl chain, suggests potential for use in early-stage drug discovery and pharmacological profiling. Research into analogous oxalamide-linked compounds has demonstrated their utility in developing potent agents with various biological activities, highlighting the value of this chemical class as a scaffold for exploring structure-activity relationships . This product is strictly for Research Use Only and is not intended for direct human use, diagnostic procedures, or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c25-22(28)19-11-13-20(14-12-19)27-24(30)23(29)26-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOBKTWIZVSXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:

  • Dissolve 4-aminobenzamide in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
  • Add 3,3-diphenylpropylamine to the reaction mixture and continue stirring at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide and related compounds, based on synthesis routes, substituent effects, and reported biological activities:

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Reference
This compound 4-Carbamoylphenyl 3,3-Diphenylpropyl High lipophilicity; potential enzyme inhibition (inferred) N/A
N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide (16) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl 23% dimer content; moderate solubility in polar solvents
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) 4-Chlorophenyl Thiazole-pyrrolidine hybrid Antiviral activity (HIV entry inhibition); 53% yield
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl 4-Chlorobenzyloxy Soluble epoxide hydrolase (sEH) inhibition; >90% purity
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl 52% yield; limited metabolic stability

Key Observations:

Substituent Effects on Bioactivity: The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated (e.g., 4-chlorophenyl in ) or adamantyl (e.g., ) substituents.

Synthetic Challenges :

  • Dimerization issues (e.g., 23% in compound 16 ) are common in oxalamides with bulky substituents, suggesting similar challenges for the target compound.
  • Yields for analogs vary widely (35–53% in ), highlighting the need for optimized coupling reagents or protecting-group strategies.

Biological Relevance :

  • Thiazole-containing oxalamides (e.g., compound 15 ) exhibit antiviral activity, while adamantyl derivatives (e.g., ) target soluble epoxide hydrolase (sEH). The target compound’s diphenylpropyl group may favor interactions with hydrophobic enzyme pockets.

Biological Activity

N1-(4-carbamoylphenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 4-aminobenzamide with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The following steps outline the synthesis process:

  • Preparation : Dissolve 4-aminobenzamide in anhydrous dichloromethane.
  • Reaction : Add oxalyl chloride dropwise while maintaining a low temperature (0-5°C).
  • Stirring : Allow the mixture to warm to room temperature and stir for several hours.
  • Addition : Introduce 3,3-diphenylpropylamine and continue stirring.
  • Purification : Purify the product via recrystallization or column chromatography.

This compound exhibits its biological activities primarily through interactions with specific molecular targets. It is believed to bind to proteins or enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This mechanism may lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory processes. The exact pathways are still under investigation, but initial findings indicate potential applications in treating conditions associated with inflammation.

Research Findings and Case Studies

StudyFindings
European Journal of Medicinal ChemistryInvestigated similar oxalamides for anticonvulsant properties; suggested further research on this compound for epilepsy treatment.
Molecular CharacterizationCharacterized using NMR spectroscopy and mass spectrometry; confirmed unique structural properties contributing to biological activity.

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